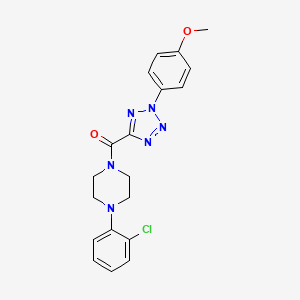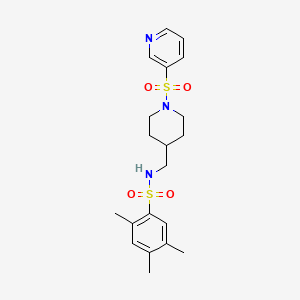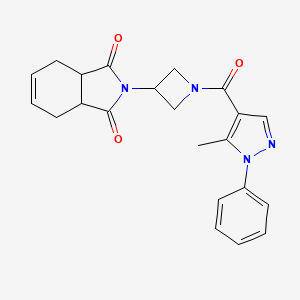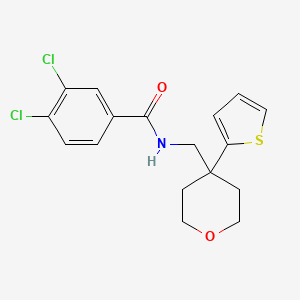![molecular formula C14H17BrN2O B2884973 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide CAS No. 1424135-95-4](/img/structure/B2884973.png)
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide, also known as BPN or N-(2-bromobenzyl)-N-(1-cyanoethyl)butanamide, is a chemical compound that has been studied for its potential use as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide is not fully understood, but it is believed to act on multiple targets within cells. 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to inhibit the activity of enzymes involved in cell signaling pathways, which may contribute to its anti-cancer and neuroprotective effects. Additionally, 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to interact with opioid receptors in the brain, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to have a variety of biochemical and physiological effects in vitro and in animal models. In addition to its anti-cancer and neuroprotective effects, 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to reduce inflammation and oxidative stress, which may contribute to its therapeutic potential. 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has also been shown to have minimal toxicity in animal models, suggesting that it may be a safe therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide as a research tool is its specificity for certain targets, such as cancer cells or opioid receptors. This can allow researchers to study the effects of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide on these targets without affecting other cellular processes. However, one limitation of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide. One area of interest is the development of more efficient synthesis methods for 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide, which could make it more accessible for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide and its potential therapeutic applications. Finally, more research is needed to explore the safety and toxicity of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide in humans before it can be considered for clinical use.
Méthodes De Synthèse
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide can be synthesized through a multi-step process involving the reaction of 2-bromobenzyl chloride with 1-cyanoethyl butyrate in the presence of a base, followed by a reaction with ammonia to form the final product. The synthesis of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been described in several research papers, and the purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been studied for its potential use as a therapeutic agent for a variety of conditions, including cancer, Alzheimer's disease, and pain management. In vitro studies have shown that 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide can inhibit the growth of cancer cells and induce cell death, making it a promising candidate for cancer treatment. Additionally, 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to have neuroprotective effects and may have potential as a treatment for Alzheimer's disease. 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has also been studied for its analgesic properties, with some research suggesting that it may be more effective than traditional pain medications such as morphine.
Propriétés
IUPAC Name |
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c1-3-11(14(18)17-10(2)9-16)8-12-6-4-5-7-13(12)15/h4-7,10-11H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVAYHOKKYVUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1Br)C(=O)NC(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2884891.png)
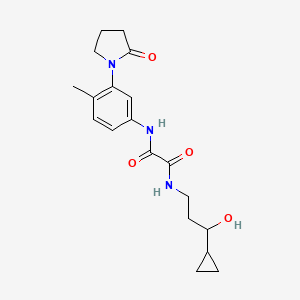
![(E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2884894.png)
![8-chloro-1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2884895.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2884896.png)
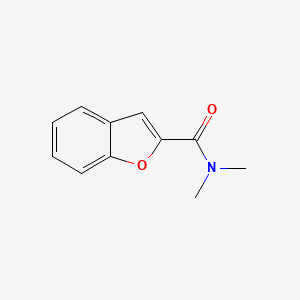

![6-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2884905.png)
